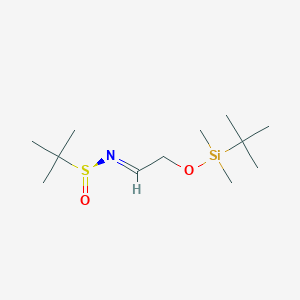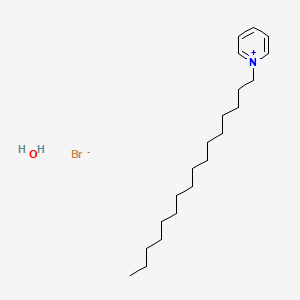![molecular formula C15H12N2O2 B1612711 2-(2-苯基咪唑并[1,2-a]吡啶-3-基)乙酸 CAS No. 365213-68-9](/img/structure/B1612711.png)
2-(2-苯基咪唑并[1,2-a]吡啶-3-基)乙酸
描述
2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties . The structure of 2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetic acid consists of an imidazo[1,2-a]pyridine core with a phenyl group at the 2-position and an acetic acid moiety at the 3-position.
科学研究应用
2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetic acid has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, derivatives of this compound have been studied for their potential use as antibacterial, antifungal, antiviral, and anti-inflammatory agents . Additionally, some derivatives have shown promise in the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease . In industry, this compound is used in the development of new pharmaceuticals and agrochemicals .
作用机制
Target of Action
The primary targets of 2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetic acid, also known as (2-PHENYL-IMIDAZO[1,2-A]PYRIDIN-3-YL)-ACETIC ACID, are γ-aminobutyric acid (GABA) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
This compound interacts with its targets by blocking GABA receptors . This blocking action results in changes in neuronal excitability, leading to its effects on brain function .
Biochemical Pathways
The compound affects the GABAergic pathway, which is involved in a wide range of neurological functions. By blocking GABA receptors, it disrupts the normal flow of chloride ions into neurons, altering the electrical activity of these cells .
Pharmacokinetics
It is known that the compound’s bioavailability can be influenced by various factors, including its chemical structure and the presence of functional groups .
Result of Action
The molecular and cellular effects of the compound’s action include changes in neuronal excitability and alterations in brain function . These effects can manifest in various ways, depending on the specific context and the individual’s physiological state .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets . Additionally, individual factors, such as genetic variations and health status, can also influence the compound’s efficacy .
准备方法
The synthesis of 2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetic acid can be achieved through various methods. One common approach involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
化学反应分析
2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can undergo oxidation reactions with reagents such as glyoxals to form dicarbonyl compounds . Common reagents used in these reactions include acetic acid and gold catalysts . The major products formed from these reactions are often diones and other oxidized derivatives .
相似化合物的比较
2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetic acid can be compared with other similar compounds, such as zolpidem and alpidem, which also belong to the imidazo[1,2-a]pyridine family . These compounds share a similar core structure but differ in their substituents and functional groups. Zolpidem, for example, is used as a hypnotic agent for the treatment of insomnia, while alpidem is used as an anxiolytic . The unique structure of 2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetic acid allows it to exhibit a distinct spectrum of biological activities and potential therapeutic applications .
属性
IUPAC Name |
2-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-14(19)10-12-15(11-6-2-1-3-7-11)16-13-8-4-5-9-17(12)13/h1-9H,10H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQCKJDPXCCESR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595458 | |
| Record name | (2-Phenylimidazo[1,2-a]pyridin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
365213-68-9 | |
| Record name | (2-Phenylimidazo[1,2-a]pyridin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1612630.png)


![(4R,7S,13S,19S,22R,25S,28S,34S,37R)-37-Amino-19-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-34-(1H-imidazol-4-ylmethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-31-(1H-pyrazol-4-ylmethyl)-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid](/img/structure/B1612638.png)
![(1R,2R,5S,7R)-2,6,6-Trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecane](/img/structure/B1612639.png)

![oxoniumylidynesilanide;N'-[2-(propylamino)ethyl]ethane-1,2-diamine](/img/structure/B1612641.png)

![2-[4-(4-Carbamimidoylphenoxy)phenyl]-1H-indole-6-carboximidamide;hydrochloride](/img/structure/B1612644.png)
![[[(2R)-2-[(1R)-1-(4-Amino-2-oxopyrimidin-1-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1612646.png)
![Benzyl {(2S)-4-methyl-1-[(naphthalen-2-yl)amino]-1-oxopentan-2-yl}carbamate](/img/structure/B1612647.png)

![3-[(E)-2-[3,5-bis[(E)-2-(9-ethylcarbazol-3-yl)ethenyl]phenyl]ethenyl]-9-ethylcarbazole](/img/structure/B1612651.png)
